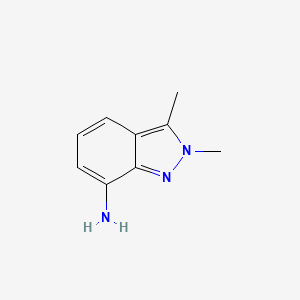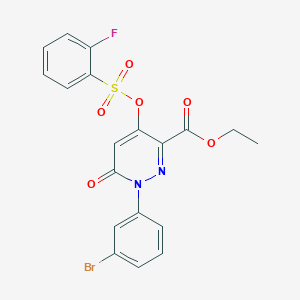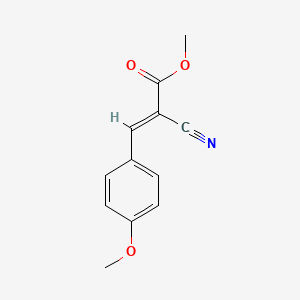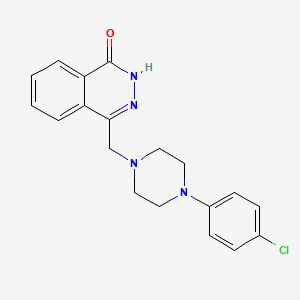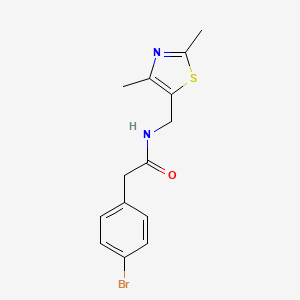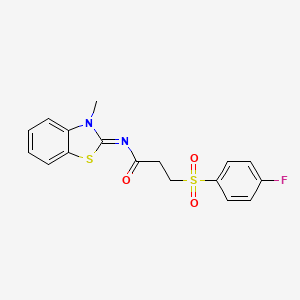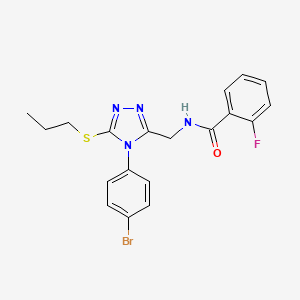![molecular formula C29H55NO2 B2835123 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one CAS No. 865074-89-1](/img/no-structure.png)
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one, also known as THPN, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the fatty acid binding protein 4 (FABP4), which plays a crucial role in lipid metabolism and inflammation.
Mecanismo De Acción
The mechanism of action of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one involves the inhibition of FABP4 activity. FABP4 binds to fatty acids and transports them to various cellular compartments, where they can be metabolized or stored. By inhibiting FABP4 activity, this compound reduces the availability of fatty acids for metabolic processes and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve glucose tolerance, reduce adiposity, and decrease inflammation. This compound has also been shown to reduce the expression of genes involved in lipid metabolism and inflammation in adipose tissue and liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one is its selectivity for FABP4. This compound does not inhibit other FABPs, which allows for the specific study of FABP4 function. However, this compound has a relatively short half-life in vivo, which can limit its use in long-term experiments. Additionally, this compound is not suitable for use in human studies due to its synthetic nature.
Direcciones Futuras
There are several future directions for the use of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one in scientific research. One area of interest is the role of FABP4 in cancer metabolism. FABP4 has been shown to be upregulated in several types of cancer, and this compound may be a useful tool for studying the role of FABP4 in cancer progression. Another area of interest is the development of more potent and selective FABP4 inhibitors. This compound has been shown to be effective in inhibiting FABP4 activity, but more potent inhibitors may be needed for therapeutic applications. Finally, the use of this compound in combination with other drugs may be a useful strategy for treating metabolic disorders and inflammation.
Métodos De Síntesis
The synthesis method of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one involves the reaction of 4-piperidone with 1-bromo-nonadecane in the presence of potassium carbonate and 18-crown-6 ether. The resulting product is then treated with tetrahydropyran-4-ol to form this compound. The yield of this compound is typically around 50%, and the purity can be further improved by column chromatography.
Aplicaciones Científicas De Investigación
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one has been widely used in scientific research as a tool to study the role of FABP4 in various biological processes. FABP4 is a cytoplasmic protein that binds to fatty acids and plays a crucial role in lipid metabolism, insulin resistance, and inflammation. This compound has been shown to inhibit FABP4 activity both in vitro and in vivo, leading to improved glucose tolerance, reduced adiposity, and decreased inflammation.
Propiedades
Número CAS |
865074-89-1 |
|---|---|
Fórmula molecular |
C29H55NO2 |
Peso molecular |
449.764 |
Nombre IUPAC |
1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one |
InChI |
InChI=1S/C29H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(31)30-23-19-27(20-24-30)28-21-25-32-26-22-28/h27-28H,2-26H2,1H3 |
Clave InChI |
YFBHGXJENCZHMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2835043.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2835044.png)
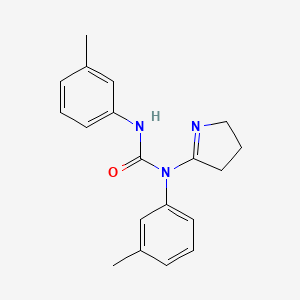
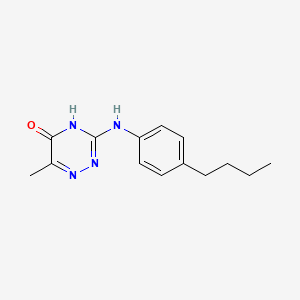
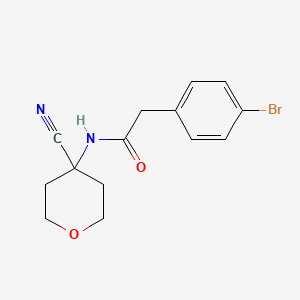
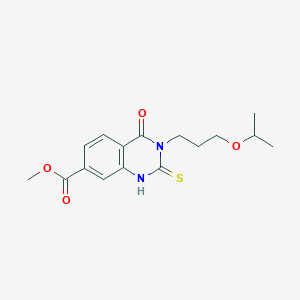
![3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2835052.png)
